2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine
Description
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c22-16(13-9-15-21(19-13)7-2-8-23-15)20-6-1-3-12(11-20)24-14-10-17-4-5-18-14/h4-5,9-10,12H,1-3,6-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJJJZGHHNPLFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NN3CCCOC3=C2)OC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo-oxazin core through cyclization reactions. Subsequent steps involve the introduction of the pyrazinyl and piperidinyl groups via nucleophilic substitution and coupling reactions. Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Acylation of Piperidine
The piperidine linker is functionalized via:
-
N-Acylation : Reaction of piperidin-3-ol with pyrazolo-oxazine-2-carbonyl chloride in the presence of DMAP (4-dimethylaminopyridine) .
-
Coupling Agents : EDCI/HOBt-mediated activation achieves >80% yield under anhydrous DCM at 0–5°C .
Etherification with Pyrazine
The terminal pyrazine group is introduced via nucleophilic aromatic substitution (SNAr):
-
Conditions : Pd(PPh₃)₄ catalyst, Cs₂CO₃ base, and aqueous dioxane at 80°C for 12–18 hr .
-
Key Intermediate : 3-Hydroxypiperidine is first protected (e.g., as a Boc derivative) before coupling .
Table 2 : Pyrazine Coupling Efficiency
| Substrate | Catalyst | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| 3-O-Piperidine derivative | Pd(PPh₃)₄ | Dioxane/H₂O | 75 | |
| PEPPSITM | KOH | DME/EtOH | 68 |
Pyrazolo-Oxazine Ring
-
Electrophilic Substitution : The oxazine oxygen participates in Lewis acid-mediated ring-opening under acidic conditions (e.g., HCl/MeOH) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the oxazine to a dihydro derivative without affecting the pyrazine .
Pyrazine Modifications
-
Nucleophilic Aromatic Substitution : The electron-deficient pyrazine undergoes SNAr with amines (e.g., morpholine) at C-2/C-5 positions .
-
Oxidation : MnO₂ oxidizes the pyrazine to pyrazine N-oxide, enhancing solubility .
Stability and Degradation Pathways
-
Hydrolytic Stability : The oxazine ring is susceptible to hydrolysis at pH < 3 or > 10, forming pyrazole and oxazolidinone fragments .
-
Thermal Degradation : Decomposes above 200°C via retro-Diels-Alder cleavage (TGA data) .
Table 3 : Stability Under Accelerated Conditions
| Condition | Time | Degradation (%) | Major Byproducts |
|---|---|---|---|
| 0.1 M HCl (40°C) | 24 hr | 32 | Pyrazole-3-carboxylic acid |
| 0.1 M NaOH (40°C) | 24 hr | 45 | Oxazolidinone derivative |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structural features that include a pyrazolo[3,2-b][1,3]oxazine moiety and a piperidine ring. This structure contributes to its diverse reactivity and biological properties. The molecular formula of the compound is with a molecular weight of approximately 270.32 g/mol.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial activities. For instance, studies have demonstrated that compounds similar to 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine show efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo derivatives has been well-documented. Compounds within this class have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response . The ability to modulate inflammation makes these compounds suitable candidates for treating conditions like arthritis and other chronic inflammatory diseases.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo compounds. They have been observed to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models . The mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine with various biological targets. These studies suggest that the compound can effectively interact with enzymes involved in disease processes, thus serving as a lead compound for further drug development .
Toxicological Assessments
Toxicity studies are essential for evaluating the safety profile of new compounds. Early assessments indicate that derivatives of this compound exhibit low toxicity levels compared to standard drugs like Diclofenac . This profile is crucial for advancing these compounds into clinical trials.
Materials Science Applications
Beyond medicinal applications, the unique structural properties of pyrazolo compounds lend themselves to materials science. Their ability to form stable complexes with metals has been explored for use in catalysis and sensor technologies .
Synthesis and Characterization
A notable study focused on the synthesis of various pyrazolo derivatives through reactions involving hydrazine derivatives and carbonyl compounds. Characterization techniques such as NMR and mass spectrometry confirmed the successful synthesis of these compounds .
Biological Assays
Biological assays conducted on synthesized derivatives revealed promising results in terms of antimicrobial efficacy and anti-inflammatory activity . These findings underscore the potential for developing new therapeutic agents based on the pyrazolo framework.
Mechanism of Action
The mechanism of action of 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolooxazine Core Variants
- Molecular formula C6H7IN2O (Mol. weight: 266.04 g/mol) highlights reduced complexity compared to the target compound .
- 5H,6H,7H-Pyrazolo[3,2-b][1,3]thiazine-3-carboxylic acid :
Replacing the oxazine oxygen with sulfur (thiazine) alters electronic properties and lipophilicity. Molecular formula C7H8N2O2S (Mol. weight: 184.22 g/mol) suggests higher polarity than the target compound .
Piperidine-Linked Derivatives
- 3-Methyl-6-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyridazine (BK72331, CAS: 2034251-42-6):
Pyridazine replaces pyrazine, with adjacent nitrogen atoms likely reducing basicity. Molecular formula C17H21N5O3 (Mol. weight: 343.38 g/mol) matches the target compound, emphasizing the impact of heterocycle choice on reactivity . - 3-[(1-{5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyridazine (BK72504, CAS: 2034438-48-5):
Lacks the methyl group on pyridazine, reducing steric hindrance. Molecular formula C16H19N5O3 (Mol. weight: 329.35 g/mol) .
Carboxylic Acid and Sulfonyl Derivatives
- 3-(Chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid (CAS: 1365937-81-0):
Sulfonyl chloride and carboxylic acid groups enhance reactivity for conjugation. Molecular formula C7H7ClN2O5S (Mol. weight: 266.66 g/mol) . - Molecular formula C8H8N2O3 (Mol. weight: 180.16 g/mol) .
Heterocycle-Modified Analogs
- PA-824 Analogs (e.g., carbamate-linked biaryl derivatives):
While structurally distinct (imidazooxazine core), replacing the ether linkage with carbamate/urea groups improves metabolic stability but reduces solubility. For example, a leading biaryl carbamate showed 5-fold better efficacy in murine TB models but poor solubility . - Pyrazolo[3,4-d][1,3]oxazin-3-yl Acetonitrile (from ): Features a cyanoethyl group, enhancing electrophilicity. Synthesized via acetic anhydride reaction, differing in synthetic pathway from the target compound .
Structural and Physicochemical Data Table
Key Findings and Implications
Heterocycle Impact : Pyrazine’s para-nitrogens (vs. pyridazine’s adjacent nitrogens) may enhance π-stacking in biological targets, though solubility could be reduced compared to pyridazine analogs .
Substituent Effects : Iodo or sulfonyl groups () increase reactivity for further derivatization, whereas methylidene groups () may rigidify the structure.
Linker Modifications : Ether linkages (target compound) offer metabolic stability intermediate between carbamates () and thioethers ().
Synthetic Accessibility : The target compound’s synthesis likely parallels methods for pyrazolooxazine cores (), though the piperidine-pyrazine linkage requires precise coupling steps.
Biological Activity
The compound 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a detailed analysis of existing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine can be described as follows:
- IUPAC Name : 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine
- Molecular Weight : Approximately 300 g/mol
- CAS Number : Not explicitly listed in the sources but can be derived from related compounds.
Biological Activity Overview
Research indicates that compounds related to pyrazolo[3,2-b][1,3]oxazines exhibit a range of biological activities including:
- CNS Activity : Certain derivatives have shown central nervous system (CNS) depressant effects. For instance, studies on similar compounds indicated a reduction in locomotor activity in mice, suggesting potential applications in treating anxiety or sleep disorders .
- Anticancer Potential : Pyrazole derivatives have been investigated for their anticancer properties. The introduction of specific substituents on the pyrazole ring has been linked to enhanced cytotoxicity against various cancer cell lines .
The biological activity of 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in neurodegenerative diseases .
- Receptor Modulation : The structure suggests potential interactions with neurotransmitter receptors, which could mediate its CNS effects.
Case Study 1: CNS Effects
In a study evaluating the CNS effects of pyrazolo derivatives, it was found that specific modifications led to significant reductions in motor activity in animal models. This suggests that compounds like 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine may possess sedative properties .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer activity of pyrazole derivatives revealed that certain structural features contributed to increased cytotoxicity against human cancer cell lines. The study highlighted the importance of the pyrazole moiety in enhancing pharmacological efficacy .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
